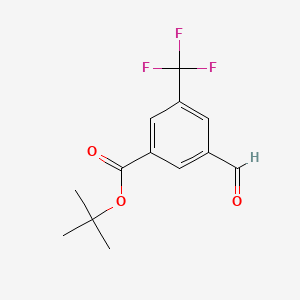

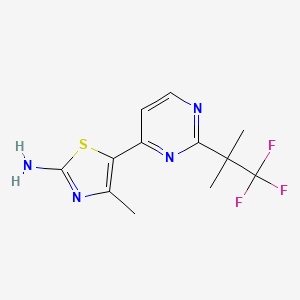

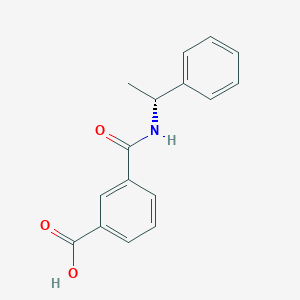

2-(4-Bromo-2-fluorophenyl)-1-morpholin-4-yl-ethanone

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, fluorination, and morpholine substitution. Researchers typically start with commercially available precursors and employ various synthetic methodologies to achieve the desired product. Detailed synthetic routes can be found in relevant literature .

Scientific Research Applications

Synthesis of NK(1) Receptor Antagonist Aprepitant

An efficient synthesis of the NK(1) receptor antagonist Aprepitant involves a direct condensation process followed by a Lewis acid-mediated coupling. This synthesis demonstrates the application of 2-(4-Bromo-2-fluorophenyl)-1-morpholin-4-yl-ethanone in creating a clinically significant compound through novel crystallization-induced asymmetric transformation and stereoselective processes. The synthesis showcases interesting rearrangements, underlining the compound's role in pharmaceutical development (Brands et al., 2003).

Anticoagulant Rivaroxaban Intermediate

The synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate of the anticoagulant Rivaroxaban, demonstrates another application. Through reactions starting from bromobenzene, this process elucidates the compound's significance in creating therapeutically relevant molecules, offering two synthetic routes with varied yields. This highlights the compound's utility in medicinal chemistry and drug synthesis (Luo Lingyan et al., 2011).

Microwave-Assisted Synthesis via Mannich Reaction

A microwave-assisted synthetic route developed for Mannich bases from 4-hydroxyacetophenone and different secondary amines, including morpholine, provides an environmentally benign methodology. This application underscores the compound's role in efficient and novel synthetic pathways, demonstrating its versatility in organic chemistry (Ghadah Aljohani et al., 2019).

DNA-PK Inhibitors for Cancer Treatment

1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone, structurally and functionally distinct from previously studied DNA-PK inhibitors, represents a new class targeting the DNA repair pathway for cancer therapy. Its application in enhancing the cytotoxicity of agents inducing DNA double-strand breaks without toxic effects in the absence of such treatments offers a novel approach in oncology (Kashishian et al., 2003).

Future Directions

properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO2/c13-10-2-1-9(11(14)8-10)7-12(16)15-3-5-17-6-4-15/h1-2,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYDVWBLPHXLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-fluorophenyl)-1-morpholin-4-yl-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)

![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)

![1-Methyl-4-[(1-methyl-3-pyrrolidinyl)methyl]piperazine](/img/structure/B1467851.png)